Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzamide group and a pyrimidine ring. It is known for its potential biological activities and is often studied for its therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- typically involves the reaction of benzamide derivatives with pyrimidine intermediates. One common method includes the diazotization of 2-aminobenzamide followed by coupling with pyrimidine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to achieve high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in therapeutic research .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Indole derivatives: Possess diverse biological activities and are used in the synthesis of various therapeutic agents.
Uniqueness
What sets Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- apart is its unique combination of a benzamide group and a pyrimidine ring, which provides it with distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and pathways compared to other similar compounds .
Properties
CAS No. |
167299-05-0 |
---|---|
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C12H12N4O3/c1-16-11(18)8(9(13)15-12(16)19)14-10(17)7-5-3-2-4-6-7/h2-6H,13H2,1H3,(H,14,17)(H,15,19) |
InChI Key |
SNSWCTJVGNIPMA-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC=CC=C2 |
Synonyms |
Benzamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.